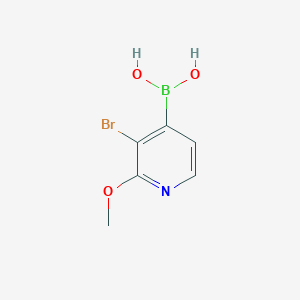

(3-Bromo-2-methoxypyridin-4-yl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-bromo-2-methoxypyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BBrNO3/c1-12-6-5(8)4(7(10)11)2-3-9-6/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOSVTTKSAVKBFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=NC=C1)OC)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BBrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674368 | |

| Record name | (3-Bromo-2-methoxypyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072946-00-9 | |

| Record name | (3-Bromo-2-methoxypyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Strategic Role of Substituted Pyridines in Modern Synthesis

An In-depth Technical Guide to (3-Bromo-2-methoxypyridin-4-yl)boronic acid: Properties, Synthesis, and Applications

The pyridine scaffold is a cornerstone of medicinal chemistry and materials science, prized for its unique electronic properties and ability to engage in critical biological interactions. Among the vast arsenal of pyridine-based building blocks, this compound (CAS No. 1072946-00-9) has emerged as a particularly valuable reagent. Its trifunctional nature—a reactive boronic acid at the 4-position, a bromine atom at the 3-position for potential subsequent functionalization, and a methoxy group at the 2-position influencing the ring's electronics—offers chemists a powerful tool for constructing complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, a robust protocol for its synthesis, its application in the workhorse of C-C bond formation, the Suzuki-Miyaura coupling, and essential safety guidelines for its handling.

Core Chemical and Physical Properties

A thorough understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1072946-00-9 | [1][2] |

| Molecular Formula | C₆H₇BBrNO₃ | [1][3] |

| Molecular Weight | 231.84 g/mol | [3] |

| Appearance | White to off-white solid | (Typical) |

| Melting Point | 97-99 °C | [3] |

| Storage Conditions | Store under inert atmosphere, refrigerated (2-8°C) or in freezer (-20°C) for long-term stability. Sensitive to moisture. | (General Recommendation) |

Synthesis of this compound

The synthesis of heteroaryl boronic acids is a well-established field, most commonly relying on a lithium-halogen exchange followed by electrophilic trapping with a borate ester.[4] The following is a representative, field-proven protocol for the synthesis of the title compound from the commercially available precursor, 3,4-dibromo-2-methoxypyridine.

Synthetic Rationale and Workflow

The core of this synthesis is the selective metalation of the C4-Br bond over the C3-Br bond. The C4 position of the pyridine ring is more activated for lithium-halogen exchange. This selectivity is achieved under kinetic control by using a strong lithium base at very low temperatures (-78 °C), which minimizes side reactions and prevents isomerization. The resulting pyridyl lithium species is then quenched with a trialkyl borate to form the boronate ester, which is subsequently hydrolyzed to the desired boronic acid during the aqueous workup.

Sources

- 1. This compound - C6H7BBrNO3 | CSSB00010219336 [chem-space.com]

- 2. This compound CAS#: 1072946-00-9 [m.chemicalbook.com]

- 3. 3-bromo-6-methoxy-4-pyridylboronic acid - 957060-94-5 - Structure, Synthesis, Properties [organoborons.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (3-Bromo-2-methoxypyridin-4-yl)boronic Acid: Synthesis, Characterization, and Application

This guide provides a comprehensive technical overview of (3-bromo-2-methoxypyridin-4-yl)boronic acid (CAS No. 1072946-00-9), a valuable heterocyclic building block in modern organic synthesis.[][2][3] Addressed to researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's structural attributes, synthetic pathways, analytical characterization, and its pivotal role in palladium-catalyzed cross-coupling reactions. The insights provided are grounded in established chemical principles and field-proven methodologies to empower scientists in their research and development endeavors.

Introduction: The Strategic Value of Substituted Pyridylboronic Acids

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and natural products.[4] Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone of modern drug design.[5][6] When functionalized with a boronic acid group, pyridines become powerful reagents for constructing complex molecular architectures, primarily through the Nobel prize-winning Suzuki-Miyaura cross-coupling reaction.[7][8]

This compound is a particularly strategic reagent. The trifunctional nature of the pyridine ring—bearing a methoxy group, a bromine atom, and a boronic acid—offers multiple, orthogonal reactive handles for sequential, site-selective modifications. This allows for the precise and controlled synthesis of highly decorated pyridine cores, which are central to many targeted therapies, including kinase inhibitors.[9]

Molecular Structure and Physicochemical Properties

The inherent reactivity and utility of this compound are direct consequences of its molecular structure.

-

Pyridine Ring: An electron-deficient aromatic system that influences the reactivity of its substituents.

-

Boronic Acid Group (-B(OH)₂): Located at the 4-position, this group is the key functional handle for Suzuki-Miyaura coupling. The boron atom possesses a vacant p-orbital, making it a Lewis acid.[10] This feature is crucial for the transmetalation step in the catalytic cycle.[8]

-

Methoxy Group (-OCH₃): Positioned at the 2-position, this electron-donating group modulates the electronic properties of the pyridine ring.

-

Bromo Group (-Br): Located at the 3-position, the bromine atom serves as a secondary, orthogonal coupling site for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling late-stage diversification of the molecular scaffold.[5]

A summary of key physicochemical properties is provided in Table 1.

| Property | Value | Source |

| CAS Number | 1072946-00-9 | [][3][11] |

| Molecular Formula | C₆H₇BBrNO₃ | [12] |

| Molecular Weight | 231.84 g/mol | [13] |

| Appearance | Typically an off-white to white solid | N/A |

| Purity | Commercially available with ≥97% purity | [] |

Synthesis and Mechanistic Considerations

The synthesis of pyridylboronic acids can be achieved through several established methods.[14] For this compound, the most logical and widely practiced approach involves a halogen-metal exchange followed by borylation. This method leverages the commercially available precursor, 3-bromo-2-methoxypyridine.[5]

The core of this transformation is the deprotonation at the 4-position of the pyridine ring using a strong organolithium base at low temperatures, followed by quenching the resulting lithiated intermediate with a borate ester.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Lithiation-Borylation

Causality: This protocol is adapted from established procedures for synthesizing substituted pyridylboronic acids. The choice of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or n-Butyllithium at cryogenic temperatures (-78 °C) is critical. It ensures regioselective deprotonation at the most acidic C-H bond (C4, ortho to the nitrogen and meta to the methoxy group) while preventing unwanted side reactions, such as nucleophilic attack on the pyridine ring or halogen-metal exchange at the C3-Br bond. Quenching with triisopropyl borate is efficient and the subsequent acidic workup hydrolyzes the resulting boronate ester to the desired boronic acid.

Materials:

-

3-Bromo-2-methoxypyridine (1.0 equiv)[15]

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA) (1.1 equiv)

-

Triisopropyl borate (1.2 equiv)

-

2M Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask under an inert argon or nitrogen atmosphere, add 3-bromo-2-methoxypyridine (1.0 equiv) and dissolve it in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-BuLi or LDA (1.1 equiv) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the resulting mixture for 1-2 hours at this temperature.

-

Borylation: Add triisopropyl borate (1.2 equiv) dropwise to the reaction mixture, again ensuring the temperature remains at -78 °C.

-

Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quenching & Hydrolysis: Cool the mixture in an ice bath and carefully quench the reaction by adding 2M HCl until the solution is acidic (pH ~2). Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization or trituration with a suitable solvent system (e.g., ether/hexanes) to afford pure this compound.

Characterization and Analytical Challenges

Proper characterization is essential to confirm the identity and purity of the synthesized boronic acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for structural elucidation. However, boronic acids have a known propensity to form cyclic, trimeric anhydrides known as boroxines, especially upon removal of water.[16] This oligomerization can lead to complex or broad NMR spectra.

-

Expert Insight: To obtain clean, monomeric spectra, it is advisable to dissolve the sample in a deuterated solvent that can break up the boroxine oligomers, such as methanol-d₄ or by adding a small amount of D₂O to the DMSO-d₆ sample.[16] The exchangeable B-OH protons are often broad or not observed.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, such as the broad O-H stretch of the boronic acid (~3200-3500 cm⁻¹) and C-Br vibrations.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form C(sp²)-C(sp²) bonds.[7][14] This reaction is a workhorse in pharmaceutical synthesis due to its mild conditions, functional group tolerance, and the stability of the boronic acid reagents.[9]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

Causality: The choice of catalyst, ligand, base, and solvent is interdependent and crucial for success. A Pd(0) source (or a Pd(II) precursor that reduces in situ) is required to initiate the cycle. Phosphine ligands stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps. The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which accelerates the transmetalation step.[8]

Materials:

-

This compound (1.2 equiv)

-

Aryl or heteroaryl halide (e.g., 4-bromobenzonitrile) (1.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv)

-

Solvent (e.g., 1,4-dioxane/water, DME, or toluene)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a Schlenk flask or reaction vial, combine the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Table 2: Representative Suzuki-Miyaura Coupling Partners and Conditions

| Aryl Halide Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Expected Product |

| 4-Iodoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 4-(4-methoxyphenyl)-3-bromo-2-methoxypyridine |

| 1-Bromo-4-(trifluoromethyl)benzene | Pd(dppf)Cl₂ | Cs₂CO₃ | DME | 85 | 4-(4-(trifluoromethyl)phenyl)-3-bromo-2-methoxypyridine |

| 2-Bromothiophene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 4-(thiophen-2-yl)-3-bromo-2-methoxypyridine |

Safety and Handling

As with all laboratory reagents, proper safety precautions must be observed.

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.[17] Avoid breathing dust.[17] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17] Boronic acids can be sensitive to moisture and air over long periods.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly functionalized and versatile building block for organic synthesis and medicinal chemistry. Its strategic placement of a boronic acid for primary coupling and a bromine atom for secondary diversification makes it an invaluable tool for constructing complex, substituted pyridine scaffolds. A thorough understanding of its synthesis, characterization, and reactivity in cross-coupling reactions, as detailed in this guide, enables researchers to effectively leverage its potential in the discovery and development of novel chemical entities.

References

-

N-Ro Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

MySkinRecipes. Pyridine derivatives (43). [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5558. [Link]

-

Al-Zoubi, R. M., et al. (2021). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 26(6), 1569. [Link]

-

Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(16), 3645. [Link]

- Google Patents. US20020161230A1 - Process for preparing boronic and borinic acids.

-

Plescia, J., & Moitessier, N. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]

-

PubChem. 6-Bromo-2-methoxypyridin-3-ylboronic acid. [Link]

- Google Patents. CN104974081A - Synthetic method of 3-bromopyridine.

-

Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. [Link]

Sources

- 2. Organic reagents 37 page [amp.chemicalbook.com]

- 3. This compound | 1072946-00-9 [sigmaaldrich.cn]

- 4. rose-hulman.edu [rose-hulman.edu]

- 5. nbinno.com [nbinno.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. benchchem.com [benchchem.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. This compound CAS#: 1072946-00-9 [chemicalbook.com]

- 12. อนุพันธ์ไพริดีน (43) [myskinrecipes.com]

- 13. 6-Bromo-2-methoxypyridin-3-ylboronic acid | C6H7BBrNO3 | CID 74891150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 3-Bromo-2-methoxypyridine(13472-59-8) 1H NMR spectrum [chemicalbook.com]

- 16. reddit.com [reddit.com]

- 17. US9440927B2 - Process for preparation of substituted 3'-hydroazino-diphenyl-3-carboxylic acid compounds - Google Patents [patents.google.com]

A Senior Application Scientist's Technical Guide to (3-Bromo-2-methoxypyridin-4-yl)boronic acid (CAS: 1072946-00-9)

Abstract

This guide provides an in-depth technical overview of (3-Bromo-2-methoxypyridin-4-yl)boronic acid, a pivotal heterocyclic building block in modern organic synthesis. With a focus on its application in palladium-catalyzed cross-coupling reactions, we explore its synthesis, physicochemical properties, and handling considerations. Authored for researchers and drug development professionals, this document elucidates the mechanistic rationale behind experimental protocols, offering field-proven insights to optimize its use. We present detailed methodologies for its deployment in Suzuki-Miyaura coupling, a cornerstone of carbon-carbon bond formation, and discuss its strategic importance in the synthesis of complex pharmaceutical intermediates. The content is grounded in authoritative literature to ensure scientific integrity and practical utility.

Introduction: A Strategically Substituted Pyridine Building Block

This compound is a specialized heterocyclic organoboron reagent. Its value is derived from the unique arrangement of its functional groups:

-

The Boronic Acid Moiety: Positioned at the 4-position, it serves as the nucleophilic partner in a multitude of cross-coupling reactions, most notably the Nobel prize-winning Suzuki-Miyaura coupling.[1]

-

The Bromine Atom: Located at the 3-position, it provides a secondary, orthogonal reactive handle for subsequent functionalization, enabling sequential, regioselective cross-coupling strategies.

-

The Methoxy Group: Situated at the 2-position, this electron-donating group modulates the electronic properties of the pyridine ring, influencing its reactivity and interaction with catalyst systems.[2]

This trifecta of functionalities makes the compound an exceptionally versatile intermediate for constructing the highly substituted pyridine scaffolds prevalent in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapeutics.[3][4] The Suzuki-Miyaura reaction, prized for its mild conditions and broad functional group tolerance, is the primary application for this reagent, facilitating the synthesis of complex biaryl and heteroaryl structures.[5][6][7]

Physicochemical Properties, Stability, and Handling

While boronic acids are foundational reagents, their stability can be a critical concern, especially for electron-deficient or certain heterocyclic systems.[8] Understanding these properties is paramount for successful and reproducible experimentation.

Key Properties

| Property | Value |

| CAS Number | 1072946-00-9[9] |

| Molecular Formula | C₆H₇BBrNO₃[10][11] |

| Molecular Weight | 231.84 g/mol [10][11] |

| Appearance | Typically an off-white to light-yellow solid |

| IUPAC Name | This compound[12] |

Stability and Storage Considerations

The stability of boronic acids is a critical parameter that dictates storage and handling protocols. Several decomposition pathways can compromise reagent integrity:

-

Protodeboronation: This is a common degradation pathway where the C-B bond is cleaved by a proton source (e.g., water, alcohols), replacing the boronic acid with a hydrogen atom. This process is often accelerated by heat or the presence of palladium catalysts.[8]

-

Oxidative Degradation: Like many organometallic reagents, boronic acids can be susceptible to oxidation.

-

Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo dehydration to form a stable, six-membered cyclic anhydride called a boroxine. While this is often reversible upon exposure to water during reaction setup, it can complicate accurate massing and stoichiometry.[8]

Best Practices for Storage: To mitigate degradation, this compound should be stored under the following conditions:

-

Temperature: Store in a freezer at or below -20°C.

-

Atmosphere: Keep under an inert atmosphere (Argon or Nitrogen) to minimize exposure to moisture and oxygen.

-

Container: Use a tightly sealed container.[13]

For long-term storage or for particularly sensitive applications, conversion to a more stable derivative, such as a pinacol boronate ester, is highly recommended.[8][14]

Synthesis of Pyridinylboronic Acids: A Representative Protocol

The synthesis of pyridinylboronic acids typically involves the borylation of an organometallic intermediate. One of the most common and effective methods is the lithium-halogen exchange of a bromopyridine followed by quenching with a borate ester.[15] While the specific synthesis of the title compound is proprietary, the following protocol for a related pyridinylboronic acid pinacol ester illustrates the general and widely adopted Miyaura borylation approach.

Protocol: Synthesis of a Pyridinylboronic Acid Pinacol Ester

This protocol describes a general method for converting a bromopyridine to its more stable pinacol ester derivative, a common strategy to improve handling and stability.[3]

Materials:

-

3-Bromo-2-methoxypyridine (1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

-

Potassium Acetate (KOAc) (3.0 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv)

-

1,4-Dioxane (anhydrous)

-

Inert atmosphere (Argon or Nitrogen) line

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 3-Bromo-2-methoxypyridine, bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl₂.

-

Inerting: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

-

Heating: Heat the reaction mixture to 80-90°C and stir vigorously.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting bromopyridine is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

-

Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by silica gel column chromatography to yield the desired pyridinylboronic acid pinacol ester.

Causality: The use of a weak base like KOAc is crucial. It activates the diboron reagent without promoting significant hydrolysis of the boronic ester product. Pd(dppf)Cl₂ is a robust catalyst well-suited for this type of borylation.[16]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful C-C bond-forming reaction is central to the synthesis of biaryl and heteroaryl compounds.[2]

The Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimization. The cycle involves three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Expert Insight: The transmetalation step is often rate-limiting, particularly with heteroaryl boronic acids. The choice of base is critical; it activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[2]

Recommended Reaction Conditions

The optimal conditions for coupling can vary based on the electrophilic partner. However, a general set of starting conditions provides a robust foundation for further optimization.

| Component | Recommendation | Rationale / Common Alternatives |

| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, Buchwald Palladacycles | Selected based on substrate reactivity and steric hindrance.[5][7] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Carbonates are generally effective and mild. Phosphates can be superior for challenging couplings.[6] |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DME | A mixture of an organic solvent and water is common to dissolve both the organic and inorganic reagents. |

| Temperature | 80 - 110 °C | Sufficient thermal energy is required to drive the catalytic cycle, especially the oxidative addition step.[5] |

| Equivalents | 1.2 - 1.5 equiv of Boronic Acid | A slight excess of the boronic acid is used to drive the reaction to completion, accounting for potential homocoupling or decomposition. |

Experimental Workflow and Protocol

The following diagram and protocol outline a standard procedure for a Suzuki-Miyaura coupling reaction.

Caption: General experimental workflow for a Suzuki-Miyaura coupling.

Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the aryl/heteroaryl halide (1.0 equiv), this compound (1.3 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).[2]

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio).

-

Execution: Heat the mixture to the desired temperature (e.g., 90°C) with vigorous stirring.

-

Monitoring: Follow the consumption of the limiting aryl halide using TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the solution with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude material via flash column chromatography to isolate the desired biaryl product.

Self-Validation: The protocol's integrity is maintained by constant monitoring under an inert atmosphere to protect the sensitive Pd(0) catalyst from oxidation, and the progress is tracked via chromatography to ensure reaction completion before proceeding to workup.

Conclusion

This compound, CAS 1072946-00-9, is a high-value, strategically functionalized building block for advanced organic synthesis. Its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions enables the efficient construction of complex molecular architectures essential for drug discovery and materials science. A thorough understanding of its properties, stability, and reaction mechanisms is crucial for its effective utilization. By employing the robust protocols and handling guidelines presented herein, researchers can confidently leverage this versatile reagent to accelerate their synthetic campaigns and achieve their molecular design goals.

References

- Sigma-Aldrich. This compound.

- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- Mongin, F., & Snieckus, V. (2001). Directed ortho Metalation−Boronation and Suzuki−Miyaura Cross Coupling of Pyridine Derivatives: A One-Pot Protocol to Substituted Azabiaryls.

- BenchChem. Storage and handling guidelines for organoboronic acids to prevent decomposition.

- Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.

- ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids.

- Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.

- ChemicalBook. This compound.

- Guidechem. C6H7BBrNO3 - Chemical Dictionary.

- Silva, M., et al. (2020).

- Organic Syntheses. Working with Hazardous Chemicals.

- Lab Alley. How to Store Boric Acid.

- BenchChem. Application Notes and Protocols for the Use of (4-Methoxypyridin-2-YL)boronic Acid in Medicinal Chemistry.

- Organic Syntheses. 3-pyridylboronic acid.

- Arkat USA. Recent progress in the synthesis of pyridinylboronic acids and esters.

- BenchChem. Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling.

- The Role of 3-Bromo-2-methoxypyridine in Modern Pharmaceutical Synthesis.

- PubChem. 6-Bromo-2-methoxypyridin-3-ylboronic acid.

- Chemspace. This compound.

- Organic Chemistry Portal.

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. This compound | 1072946-00-9 [sigmaaldrich.cn]

- 10. Page loading... [guidechem.com]

- 11. 6-Bromo-2-methoxypyridin-3-ylboronic acid | C6H7BBrNO3 | CID 74891150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chem-space.com [chem-space.com]

- 13. laballey.com [laballey.com]

- 14. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Arylboronic acid or boronate synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis of (3-Bromo-2-methoxypyridin-4-yl)boronic acid

Introduction

(3-Bromo-2-methoxypyridin-4-yl)boronic acid and its derivatives are valuable building blocks in modern medicinal chemistry and drug discovery. The unique substitution pattern of this molecule, featuring a bromine atom, a methoxy group, and a boronic acid moiety on a pyridine scaffold, provides a versatile platform for the synthesis of complex molecular architectures. This guide offers a comprehensive overview of the synthetic strategies for preparing this compound, with a focus on the underlying chemical principles and practical experimental considerations. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep technical understanding of this synthetic process.

Strategic Approaches to Synthesis

The synthesis of functionalized pyridine boronic acids can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to various functional groups. For the specific case of this compound, two primary strategies are most relevant:

-

Directed ortho-Metalation (DoM) followed by Borylation: This powerful technique allows for the regioselective functionalization of aromatic and heteroaromatic rings. The methoxy group at the 2-position of the pyridine ring can act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent C3 or C5 position. However, in the case of a 3-substituted pyridine, this can be complex.

-

Halogen-Metal Exchange followed by Borylation: This is a classic and widely used method for the introduction of a boronic acid group. Starting from a halogenated precursor, treatment with a strong organometallic base generates an organometallic intermediate that can then be trapped with a boron electrophile.

Considering the starting material, 3-bromo-2-methoxypyridine, the most direct and reported route to this compound involves a halogen-metal exchange at the 4-position after a directed lithiation.

Core Synthesis: Lithiation-Borylation of 3-Bromo-2-methoxypyridine

The most effective reported method for the synthesis of this compound is through a carefully controlled lithiation-borylation sequence. This approach leverages the directing effect of the methoxy group and the reactivity of the bromine atom to achieve the desired regioselectivity.

Reaction Mechanism and Rationale

The synthesis proceeds through a two-step, one-pot procedure. The key mechanistic steps are outlined below:

-

Directed ortho-Metalation: The starting material, 3-bromo-2-methoxypyridine, is treated with a strong, sterically hindered lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP). The methoxy group at the C2 position directs the deprotonation to the adjacent C4 position. The use of a hindered base is crucial to prevent nucleophilic attack at the pyridine ring.

-

Borylation: The resulting pyridyl anion is a potent nucleophile. It is then quenched with an electrophilic boron source, typically a trialkyl borate like triisopropyl borate or trimethyl borate. This forms a boronate ester intermediate.

-

Hydrolysis: The boronate ester is then hydrolyzed under acidic conditions to yield the final this compound.

The overall transformation can be visualized as follows:

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of related pyridine boronic acids and represents a robust method for the preparation of the title compound.[1]

Materials and Equipment:

-

3-Bromo-2-methoxypyridine

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Diisopropylamine

-

Triisopropyl borate

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Septa

-

Syringes and needles

-

Low-temperature bath (e.g., dry ice/acetone)

-

Rotary evaporator

-

Standard laboratory glassware for extraction and filtration

Procedure:

-

Preparation of LDA: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum, add anhydrous THF. Cool the flask to -78 °C in a dry ice/acetone bath. To the cooled THF, add diisopropylamine (1.1 equivalents) via syringe. Slowly add n-butyllithium (1.05 equivalents) dropwise while maintaining the temperature at -78 °C. Stir the solution for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).

-

Lithiation: To the freshly prepared LDA solution, add a solution of 3-bromo-2-methoxypyridine (1.0 equivalent) in anhydrous THF dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours.

-

Borylation: To the reaction mixture, add triisopropyl borate (1.2 equivalents) dropwise at -78 °C. The addition should be slow to control the exotherm. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up and Isolation: Quench the reaction by slowly adding aqueous HCl (e.g., 1 M) at 0 °C until the solution is acidic (pH ~2). Stir the mixture vigorously for 1 hour. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization or silica gel column chromatography.

Quantitative Data Summary:

| Parameter | Value |

| Starting Material | 3-Bromo-2-methoxypyridine |

| Key Reagents | LDA, Triisopropyl borate |

| Solvent | Anhydrous THF |

| Reaction Temperature | -78 °C to room temperature |

| Typical Yield | 60-80% (reported for similar substrates) |

Alternative Synthetic Strategies

While the lithiation-borylation route is highly effective, it is valuable to consider alternative approaches that may offer advantages in specific contexts.

Miyaura Borylation

The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that can be used to synthesize boronic esters from aryl halides.[2] In principle, this compound could be synthesized from a di-halogenated precursor, such as 3,4-dibromo-2-methoxypyridine. The reaction would involve the selective cross-coupling of the more reactive 4-bromo position with a diboron reagent like bis(pinacolato)diboron (B₂pin₂).

Caption: Conceptual Miyaura borylation route.

Advantages of Miyaura Borylation:

-

Milder reaction conditions compared to lithiation.

-

Greater functional group tolerance.

Challenges:

-

Requires a suitable di-halogenated starting material, which may not be readily available.

-

Achieving regioselectivity between the two bromine atoms can be challenging.

Characterization and Quality Control

The successful synthesis of this compound should be confirmed through rigorous analytical characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. The characteristic chemical shifts and coupling constants of the pyridine ring protons and the presence of the boronic acid group provide definitive structural information.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition of the synthesized compound.

-

Purity Analysis: The purity of the final product should be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Applications in Drug Development

This compound is a versatile intermediate in the synthesis of pharmacologically active compounds. The boronic acid moiety serves as a handle for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide range of aryl and heteroaryl partners. The bromine atom can be further functionalized through various cross-coupling reactions or other transformations. The methoxy group can influence the electronic properties and metabolic stability of the final molecule. This trifunctionalized scaffold allows for the rapid generation of diverse chemical libraries for screening and lead optimization in drug discovery programs.

Conclusion

The synthesis of this compound is a key enabling technology for the development of novel therapeutics. The lithiation-borylation of 3-bromo-2-methoxypyridine stands out as a reliable and efficient method for the preparation of this important building block. A thorough understanding of the reaction mechanism, careful control of experimental parameters, and rigorous analytical characterization are paramount to achieving high yields and purity. This guide provides the foundational knowledge and practical insights necessary for researchers to successfully synthesize and utilize this valuable compound in their drug discovery endeavors.

References

-

Pinna, G. A., et al. (2012). Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. Journal of Medicinal Chemistry, 55(17), 7838-7842. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

Sources

(3-Bromo-2-methoxypyridin-4-yl)boronic Acid: A Comprehensive Technical Guide for Researchers

Introduction: The Strategic Importance of Substituted Pyridinylboronic Acids

(3-Bromo-2-methoxypyridin-4-yl)boronic acid is a specialized heterocyclic organoboron reagent that has garnered significant attention in the field of drug discovery and development. Its unique trifunctionalized pyridine core, featuring a bromine atom, a methoxy group, and a boronic acid moiety, offers medicinal chemists a versatile platform for the synthesis of complex molecular architectures. The boronic acid group serves as a linchpin for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation.[1][2] The strategic placement of the bromo and methoxy substituents allows for further functionalization and modulation of physicochemical properties, making this reagent particularly valuable in the construction of libraries of bioactive compounds for high-throughput screening.

The pyridine scaffold itself is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs. The incorporation of a boronic acid functional group has been a transformative strategy in drug design, leading to the development of blockbuster drugs such as the proteasome inhibitor Velcade® (bortezomib).[3][4] Boronic acids can act as transition state analogs, forming reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites, a mechanism that has been successfully exploited in the development of enzyme inhibitors.[5] This guide will delve into the practical aspects of sourcing and utilizing this compound, providing researchers with the necessary information to accelerate their discovery programs.

Commercial Availability and Sourcing

This compound, identified by its CAS number 1072946-00-9, is commercially available from a range of specialized chemical suppliers.[6] Researchers can procure this reagent from vendors who focus on providing building blocks for life science research and pharmaceutical development. The availability from multiple sources ensures a stable supply chain for both academic and industrial laboratories. When sourcing this compound, it is crucial to consider factors such as purity, which is typically 96% or higher, and the availability of analytical data (e.g., NMR, HPLC) to confirm structural integrity and quality.

| Supplier | CAS Number | Molecular Formula | Additional Information |

| Amerigo Scientific | 1072946-00-9 | C6H7BBrNO3 | Specialist distributor for life sciences.[7] |

| Chemspace | 1072946-00-9 | C6H7BBrNO3 | Listed as an in-stock building block.[6] |

| Sigma-Aldrich | 1072946-00-9 | C6H7BBrNO3 | Provides access to MSDS and related technical documents. |

| BLDpharm | Not explicitly listed for this isomer, but a major supplier of other boronic acids. | N/A | Offers a wide range of boronic acids and other research chemicals.[8] |

| Wako Pure Chemical Industries | 1072946-00-9 | C6H7BBrNO3 | A well-established supplier of research chemicals.[9] |

This table is for informational purposes and does not constitute an exhaustive list of all available suppliers. Researchers are advised to conduct their own due diligence when selecting a vendor.

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The primary and most powerful application of this compound is its use as a coupling partner in Suzuki-Miyaura reactions.[1] This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between the boronic acid-bearing carbon of the pyridine ring and an sp2-hybridized carbon of an aryl, heteroaryl, or vinyl halide or triflate.[10] This methodology is instrumental in the synthesis of biaryl and heteroaryl scaffolds, which are prevalent in many kinase inhibitors and other targeted therapeutics.[11]

The general workflow for a Suzuki-Miyaura coupling reaction is a well-established and robust process, amenable to a wide range of substrates. The key components of the reaction are the organoboron reagent, the organic halide, a palladium catalyst, a ligand, and a base, all dissolved in a suitable solvent.

Figure 1: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side products.

Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

The following is a generalized, yet robust, protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol is based on well-established procedures and can be adapted for a variety of substrates.[1][12]

Materials:

-

This compound (1.2-1.5 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

-

Schlenk flask or reaction vial

-

Inert gas (argon or nitrogen)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add the aryl bromide (1.0 equiv.), this compound (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

-

Solvent Addition: Add the anhydrous solvent via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

-

Reaction Execution: Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time. Monitor the progress of the reaction by a suitable technique such as thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Note on Catalyst and Base Selection: For challenging substrates, more advanced catalytic systems may be required. For instance, the use of Buchwald ligands (e.g., SPhos) in combination with a palladium precursor like Pd₂(dba)₃ and a stronger base such as K₃PO₄ can often improve yields and reaction times.[12]

Synthesis of this compound

While commercially available, an understanding of the synthesis of this compound is valuable for researchers who may need to prepare it in-house or require analogues. The synthesis of pyridinylboronic acids can be achieved through several methods, with the most common being the halogen-metal exchange of a corresponding halopyridine followed by borylation with a trialkyl borate.[13]

A plausible synthetic route to this compound would likely start from a suitable dihalomethoxy-pyridine precursor. A general strategy involves a lithium-halogen exchange at low temperature, followed by quenching with a borate ester and subsequent hydrolysis to yield the boronic acid.

Figure 3: A plausible synthetic pathway for this compound.

It is critical to control the temperature during the lithium-halogen exchange step to prevent unwanted side reactions. The choice of the starting dihalopyridine is also important to ensure regioselective lithiation.

Conclusion

This compound is a high-value, commercially accessible building block that empowers medicinal chemists to efficiently synthesize complex molecular entities. Its primary utility in Suzuki-Miyaura cross-coupling reactions provides a reliable and versatile method for constructing the biaryl and heteroaryl cores of many targeted therapeutics. By understanding its commercial landscape, core applications, and the robust protocols for its use, researchers can effectively integrate this powerful reagent into their drug discovery and development workflows, ultimately accelerating the path to new medicines.

References

-

This compound - Amerigo Scientific.

-

This compound - C6H7BBrNO3 | CSSB00010219336 - Chemspace.

-

This compound | 1072946-00-9 - Sigma-Aldrich.

-

BLDpharm - Bulk Product Details.

-

Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling - Benchchem.

-

Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... - ResearchGate.

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central.

-

Application Notes and Protocols for the Use of (4-Methoxypyridin-2-YL)boronic Acid in Medicinal Chemistry - Benchchem.

-

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine - Benchchem.

-

1072952-50-1|(3-Methoxypyridin-4-yl)boronic acid hydrate|BLD Pharm.

-

Recent progress in the synthesis of pyridinylboronic acids and esters - arkat usa.

-

The Suzuki Reaction - Andrew G Myers Research Group.

-

Organoborane coupling reactions (Suzuki coupling) - PMC - NIH.

-

3-pyridylboronic acid - Organic Syntheses Procedure.

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

-

The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry - MDPI.

-

3-bromo-6-methoxy-4-pyridylboronic acid - 957060-94-5 - Structure, Synthesis, Properties.

-

This compound - Fujifilm Wako Pure Chemical Corporation.

-

Arylboronic acid or boronate synthesis - Organic Chemistry Portal.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. chem-space.com [chem-space.com]

- 7. This compound - Amerigo Scientific [amerigoscientific.com]

- 8. BLDpharm - Bulk Product Details [bldpharm.com]

- 9. 1072946-00-9・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

The Strategic Reactivity of the C-Br Bond in 3-Bromo-2-methoxypyridine: A Technical Guide for Synthetic Chemists

Abstract

3-Bromo-2-methoxypyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its unique substitution pattern—a bromine atom at the 3-position and a methoxy group at the 2-position—imparts a nuanced reactivity profile to the C-Br bond, making it a valuable substrate for a range of synthetic transformations. This guide provides an in-depth analysis of the factors governing the reactivity of this bond and offers detailed protocols for its strategic functionalization through key reaction classes, including palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and nucleophilic aromatic substitution.

Introduction: Electronic Landscape of 3-Bromo-2-methoxypyridine

The reactivity of the C-Br bond in 3-bromo-2-methoxypyridine is a consequence of the interplay between the electron-withdrawing nature of the pyridine nitrogen and the electron-donating character of the 2-methoxy group. The pyridine nitrogen inherently polarizes the ring, making it electron-deficient and susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[2][3] However, the 2-methoxy group, a strong electron-donating group, partially mitigates this effect, influencing the regioselectivity and kinetics of various transformations. This electronic balance is crucial for understanding the substrate's behavior in the reactions discussed below. The bromine at the 3-position serves as an excellent leaving group, particularly in transition-metal-catalyzed processes.[4]

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Complexity

The C(sp²)-Br bond in 3-bromo-2-methoxypyridine is an ideal handle for palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing C-C, C-N, and C-O bonds.[5]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for creating biaryl and hetero-biaryl structures by coupling an organohalide with an organoboron compound.[6] While the pyridine nitrogen can potentially coordinate to the palladium catalyst and inhibit the reaction, careful selection of ligands and conditions can lead to high yields.[6]

The catalytic cycle, illustrated below, involves the oxidative addition of the C-Br bond to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[7]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of bromopyridines.[6]

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-2-methoxypyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.

-

Reaction Execution: Heat the mixture with vigorous stirring at 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 90 | 18 | 75-85 | For 2-Bromo-3-methylpyridine with 4-Nitrophenylboronic acid.[6] |

| Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%) | K₃PO₄ | Toluene | 100 | 18 | - | For 3-amino-2-chloropyridine with 2-methoxyphenylboronic acid.[6] |

| PdCl₂(dppf) | Na₂CO₃ (2M aq.) | Toluene/Dioxane (4:1) | 85 | 4 | - | General procedure for halo-aromatic rings.[6] |

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical chemistry.[8] This reaction allows for the coupling of 3-bromo-2-methoxypyridine with a wide variety of primary and secondary amines.[9]

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination and deprotonation of the amine to form a Pd(II)-amido intermediate. Reductive elimination then furnishes the desired N-aryl product and regenerates the active Pd(0) catalyst.[10]

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

This protocol is based on general procedures for the Buchwald-Hartwig amination of bromopyridines.[9]

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, 2-4 mol%), and a base (e.g., NaOtBu, 1.4-2.5 equiv.).

-

Reagent Addition: Add 3-bromo-2-methoxypyridine (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

-

Solvent Addition: Add an anhydrous aprotic solvent, such as toluene, via syringe.

-

Reaction Execution: Seal the tube and heat the mixture with vigorous stirring at 80-110 °C. Monitor the reaction for completion by TLC or GC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with a suitable solvent like diethyl ether and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purification: Purify the resulting product by recrystallization or column chromatography.

Sonogashira Coupling: Synthesis of Alkynylpyridines

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[11] This reaction is highly valuable for accessing 3-alkynyl-2-methoxypyridine derivatives.

This protocol is adapted from a general procedure for the Sonogashira coupling of 3-bromo-2-methylpyridine.[12]

-

Reaction Setup: To a Schlenk flask, add 3-bromo-2-methoxypyridine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with argon three times.

-

Reagent Addition: Add an anhydrous solvent (e.g., THF) and a base (e.g., Et₃N, 3.0 equiv.), followed by the terminal alkyne (1.2 equiv.) via syringe.

-

Reaction Execution: Stir the reaction at room temperature or with gentle heating, monitoring for completion by TLC.

-

Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite, concentrate the filtrate, and purify the residue by column chromatography.

Metal-Halogen Exchange: Generating Nucleophilic Pyridyl Species

Metal-halogen exchange is a powerful reaction that converts an organic halide into an organometallic compound, effectively reversing the polarity of the carbon atom.[13] This is particularly useful for preparing nucleophilic 2-methoxy-3-pyridyl lithium or Grignard reagents.

Lithium-Halogen Exchange

Treatment of 3-bromo-2-methoxypyridine with an alkyllithium reagent, such as n-butyllithium, at low temperatures can induce a rapid bromine-lithium exchange.[13] The resulting 3-lithio-2-methoxypyridine can then be trapped with various electrophiles. The presence of the 2-methoxy group can potentially direct the lithiation through chelation.[13]

-

Reaction Setup: Dissolve 3-bromo-2-methoxypyridine (1.0 equiv.) in an anhydrous ether solvent (e.g., THF or diethyl ether) in a flame-dried flask under an inert atmosphere.

-

Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

-

Lithiation: Add n-butyllithium (1.1 equiv.) dropwise, maintaining the temperature below -70 °C. Stir for a short period (e.g., 15-30 minutes).

-

Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) and allow the reaction to slowly warm to room temperature.

-

Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with an organic solvent. Dry, concentrate, and purify the product.

Magnesium-Halogen Exchange (Grignard Reagent Formation)

The formation of the corresponding Grignard reagent can be achieved through a magnesium-halogen exchange, often using isopropylmagnesium chloride (i-PrMgCl), sometimes in the presence of lithium chloride to enhance reactivity ("Turbo-Grignard" reagents).[14] This method offers a milder alternative to organolithium reagents and can tolerate a broader range of functional groups.[14]

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are often preferred, direct nucleophilic aromatic substitution (SNAr) is also a viable, albeit more challenging, pathway for functionalizing the 3-bromo-2-methoxypyridine core. In pyridine systems, SNAr is most favorable at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the anionic Meisenheimer intermediate.[2][3]

The bromine at the 3-position is less activated towards traditional SNAr compared to halogens at the 2- or 4-positions.[2] However, under forcing conditions (high temperatures and pressures) or with highly activated nucleophiles, substitution can occur.[15] The 2-methoxy group, being electron-donating, further deactivates the ring towards nucleophilic attack, making this a less common synthetic strategy for this particular substrate.

Conclusion

The C-Br bond in 3-bromo-2-methoxypyridine is a strategically important functional group that provides a reliable entry point for a diverse array of chemical transformations. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which enable the facile construction of complex molecular architectures. Furthermore, metal-halogen exchange offers a complementary approach for generating nucleophilic pyridyl species. A thorough understanding of the electronic properties of the substituted pyridine ring and the mechanisms of these key reactions is essential for researchers, scientists, and drug development professionals to effectively leverage 3-bromo-2-methoxypyridine in their synthetic endeavors.

References

- ChemicalBook. (n.d.). 3-Bromo-2-methoxypyridine | 13472-59-8. Retrieved January 4, 2026, from a URL provided by the grounding tool.

- BenchChem. (n.d.). Reactivity of the carbon-bromine bond in 3-Bromo-2-methylpyridine. Retrieved January 4, 2026, from a URL provided by the grounding tool.

- BenchChem. (n.d.). Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. Retrieved January 4, 2026, from a URL provided by the grounding tool.

- The Role of 3-Bromo-2-methoxypyridine in Modern Pharmaceutical Synthesis. (n.d.). Retrieved January 4, 2026, from a URL provided by the grounding tool.

- BenchChem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine. Retrieved January 4, 2026, from a URL provided by the grounding tool.

- BenchChem. (n.d.). A Comparative Guide to the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine and 2-Bromo-3-methylpyridine. Retrieved January 4, 2026, from a URL provided by the grounding tool.

- BenchChem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine. Retrieved January 4, 2026, from a URL provided by the grounding tool.

- BenchChem. (n.d.). Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine. Retrieved January 4, 2026, from a URL provided by the grounding tool.

- SRIRAMCHEM. (n.d.). 3-Bromo-2-methoxypyridine. Retrieved January 4, 2026, from a URL provided by the grounding tool.

- Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved January 4, 2026, from a URL provided by the grounding tool.

- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). Retrieved January 4, 2026, from a URL provided by the grounding tool.

- Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 4, 2026, from a URL provided by the grounding tool.

- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 4, 2026, from a URL provided by the grounding tool.

- National Institutes of Health. (n.d.). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Retrieved January 4, 2026, from a URL provided by the grounding tool.

- BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine. Retrieved January 4, 2026, from a URL provided by the grounding tool.

- Exploring 3-Bromo-2-Methoxypyridine: A Key Intermediate in Organic Synthesis. (n.d.). Retrieved January 4, 2026, from a URL provided by the grounding tool.

- How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines?. (n.d.). Retrieved January 4, 2026, from a URL provided by the grounding tool.

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. Retrieved January 4, 2026, from a URL provided by the grounding tool.

- SciSpace. (2011, June 29). PHOTOREDOX CATALYSIS BY [Ru(bpy)3]2+ TO TRIGGER TRANSFORMATIONS OF ORGANIC MOLECULES. Retrieved January 4, 2026, from a URL provided by the grounding tool.

- Wikipedia. (n.d.). Metal–halogen exchange. Retrieved January 4, 2026, from a URL provided by the grounding tool.

- Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 4, 2026, from a URL provided by the grounding tool.

- National Center for Biotechnology Information. (n.d.). Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines. Retrieved January 4, 2026, from a URL provided by the grounding tool.

- American Chemical Society. (n.d.). Targeting Oxalate Production by Combining Enzyme Inhibition and Proteolysis Activation: A Novel Therapeutic Approach for Primary. Retrieved January 4, 2026, from a URL provided by the grounding tool.

- Grokipedia. (n.d.). Metal–halogen exchange. Retrieved January 4, 2026, from a URL provided by the grounding tool.

- Sonogashira cross-coupling of 3-bromo-1,2-diones. (n.d.). Retrieved January 4, 2026, from a URL provided by the grounding tool.

- NCRD's Sterling Institute of Pharmacy. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION. Retrieved January 4, 2026, from a URL provided by the grounding tool.

- Sigma-Aldrich. (n.d.). 3-Bromo-2-chloropyridine 98 52200-48-3. Retrieved January 4, 2026, from a URL provided by the grounding tool.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 4, 2026, from a URL provided by the grounding tool.

- ResearchGate. (n.d.). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Retrieved January 4, 2026, from a URL provided by the grounding tool.

- Royal Society of Chemistry. (n.d.). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Retrieved January 4, 2026, from a URL provided by the grounding tool.

- National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved January 4, 2026, from a URL provided by the grounding tool.

- ECHEMI. (n.d.). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved January 4, 2026, from a URL provided by the grounding tool.

- National Institutes of Health. (n.d.). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Retrieved January 4, 2026, from a URL provided by the grounding tool.

- ResearchGate. (n.d.). Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4OX6L4 complexes. II. Correlations based on molecular structure of the Cu4OCl6(4-Mepy)4 complex. Retrieved January 4, 2026, from a URL provided by the grounding tool.

- National Center for Biotechnology Information. (n.d.). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Retrieved January 4, 2026, from a URL provided by the grounding tool.

- ResearchGate. (n.d.). Photoredox catalysis by [Ru(bpy)3]2+ to trigger transformations of organic molecules. Organic synthesis using visible-light photocatalysis and its 20th century roots. Retrieved January 4, 2026, from a URL provided by the grounding tool.

- CORE. (n.d.). Template for Communications for the Journal of the American Chemical Society. Retrieved January 4, 2026, from a URL provided by the grounding tool.

- The College of New Jersey. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Retrieved January 4, 2026, from a URL provided by the grounding tool.

- Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine. (n.d.). Retrieved January 4, 2026, from a URL provided by the grounding tool.

- ResearchGate. (n.d.). Sonogashira cross‐coupling of 3‐bromo‐2‐imidazo[1,2‐b]pyridazine 39. Retrieved January 4, 2026, from a URL provided by the grounding tool.

- The Hartwig Group. (n.d.). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. Retrieved January 4, 2026, from a URL provided by the grounding tool.

- Scirp.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved January 4, 2026, from a URL provided by the grounding tool.

- ResearchGate. (n.d.). Scheme 4. Proposed mechanism for the direct arylation of substrates 11. Retrieved January 4, 2026, from a URL provided by the grounding tool.

- PubChemLite. (n.d.). 3-bromo-2-methoxypyridine (C6H6BrNO). Retrieved January 4, 2026, from a URL provided by the grounding tool.

- Frontiers. (2022, April 7). Molecular Rubies in Photoredox Catalysis. Retrieved January 4, 2026, from a URL provided by the grounding tool.

- Sigma-Aldrich. (n.d.). 3-Bromo-2-methoxypyridine 96 13472-59-8. Retrieved January 4, 2026, from a URL provided by the grounding tool.

- PubChem. (n.d.). 3-Bromo-2-methoxypyridine | C6H6BrNO | CID 12533390. Retrieved January 4, 2026, from a URL provided by the grounding tool.

Sources

- 1. 3-Bromo-2-methoxypyridine - SRIRAMCHEM [sriramchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. echemi.com [echemi.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 14. grokipedia.com [grokipedia.com]

- 15. ncrdsip.com [ncrdsip.com]

Part 1: Fundamental Principles of Electronic Effects in Pyridine Systems

An In-depth Technical Guide to the Electronic Effects of Substituents on Pyridine Boronic Acids for Researchers and Drug Development Professionals

The strategic incorporation of the pyridine motif is a cornerstone of modern medicinal chemistry and materials science. Pyridine-containing compounds are prevalent in a vast array of pharmaceuticals and functional materials due to the unique electronic and structural properties of this heterocycle.[1] Pyridine boronic acids, in particular, have emerged as indispensable building blocks, primarily for their utility in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which enables the efficient formation of carbon-carbon bonds.[1]

The reactivity, stability, and physicochemical properties of pyridine boronic acids are not monolithic; they are exquisitely sensitive to the nature and position of substituents on the pyridine ring. A thorough understanding of the electronic effects exerted by these substituents is therefore paramount for any scientist seeking to harness the full potential of these versatile reagents. This guide provides an in-depth exploration of these electronic effects, offering both fundamental principles and practical, field-proven insights for researchers, scientists, and drug development professionals.

The Pyridine Ring: An Electron-Deficient Heterocycle

The pyridine ring is isoelectronic with benzene, but the replacement of a CH group with a more electronegative nitrogen atom fundamentally alters the electronic landscape of the ring. This nitrogen atom exerts a strong electron-withdrawing inductive effect, rendering the entire ring electron-deficient. This inherent electronic character has profound implications for the attached boronic acid moiety, influencing its acidity, stability, and reactivity in catalytic cycles.

Quantifying Electronic Effects: Hammett Parameters

The electronic influence of a substituent on a reaction center can be quantitatively described by the Hammett equation, which introduces substituent constants (σ) and reaction constants (ρ). The Hammett σ values for various substituents provide a measure of their electron-donating or electron-withdrawing capabilities. For pyridine systems, these values can be determined experimentally and are crucial for predicting how a substituent will modulate the properties of a pyridine boronic acid.[2][3][4][5] For instance, the Hammett ρ value for the dissociation of pyridinium ions is around 5.94, indicating a high sensitivity to substituent effects.[3]

| Substituent | σm | σp | Electronic Effect |

| -NO2 | 0.71 | 0.78 | Strong Electron-Withdrawing |

| -CN | 0.56 | 0.66 | Strong Electron-Withdrawing |

| -CF3 | 0.43 | 0.54 | Strong Electron-Withdrawing |

| -Cl | 0.37 | 0.23 | Inductively Withdrawing, Resonantly Donating |

| -Br | 0.39 | 0.23 | Inductively Withdrawing, Resonantly Donating |

| -H | 0.00 | 0.00 | Neutral Reference |

| -CH3 | -0.07 | -0.17 | Weak Electron-Donating |

| -OCH3 | 0.12 | -0.27 | Inductively Withdrawing, Resonantly Donating |

| -N(CH3)2 | -0.21 | -0.83 | Strong Electron-Donating |

Note: This table presents a selection of Hammett constants for substituents on a benzene ring, which serve as a good approximation for their effects on a pyridine ring. Precise values for pyridine can vary.

Visualizing Electron Distribution

The interplay of inductive and resonance effects governs the electron density at different positions of the pyridine ring. Electron-withdrawing groups decrease electron density, particularly at the ortho and para positions, while electron-donating groups increase it.

Caption: Inductive and resonance effects of substituents on the pyridine ring.

Part 2: The Impact of Substituents on Physicochemical Properties

Acidity and Basicity (pKa): A Critical Parameter

Pyridine boronic acids possess two ionizable centers: the pyridine nitrogen, which can be protonated to form a pyridinium ion, and the boronic acid moiety, which is a Lewis acid.

-